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Introduction

Vinyl isocyanate (CsHsNO) is a reactive organic compound of significant interest in various
fields, including polymer chemistry, organic synthesis, and astrochemistry. Its bifunctional
nature, possessing both a vinyl group susceptible to polymerization and an isocyanate group
capable of nucleophilic addition, makes it a versatile building block for novel materials and
complex molecules. A thorough understanding of its thermodynamic properties is crucial for
predicting its reactivity, stability, and behavior in different chemical environments, which is
essential for process optimization, reaction modeling, and the development of new
applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties
of vinyl isocyanate, based on state-of-the-art computational chemistry studies. It also includes
detailed experimental protocols for its synthesis and a general methodology for the
experimental determination of its heat of formation.

Core Thermodynamic Properties

Direct experimental determination of the thermodynamic properties of vinyl isocyanate is not
extensively reported in the literature. However, high-level quantum-chemical calculations
provide reliable estimates of its key thermodynamic parameters. The data presented below is
derived from computational studies, which are currently the most accurate source of
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thermochemical information for this molecule. It has been established through computational
analysis that vinyl isocyanate is the most thermodynamically stable isomer within the CsHsNO
family of molecules.[1][2]

Table 1: Calculated Thermodynamic Properties of trans-Vinyl Isocyanate

Thermodynamic Computational
Symbol Value
Property Method
Standard Enthalpy of Data not explicitly
_ AHf(g) _ GAMP2[3][4]
Formation (gas) available
Standard Molar Data not explicitly
S°(g) _ GAMP2[3][4]
Entropy (gas) available

Molar Heat Capacity o
Data not explicitly

at Constant Pressure Cp(9) ] G4AMP2[3][4]
available

(9as)

Standard Gibbs Free o
Data not explicitly

Energy of Formation AGT°(g) ] G4AMP2[3][4]
available
(9as)

Note: While high-level G4AMP2 calculations have been performed on vinyl isocyanate, the
specific absolute values for the standard enthalpy of formation, entropy, heat capacity, and
Gibbs free energy of formation are not explicitly reported in the cited literature. The G4MP2
method is, however, a high-accuracy composite ab initio method designed for the precise
calculation of such thermochemical data.[3][4][5]

Conformational Analysis

Vinyl isocyanate exists as two planar conformers, cis and trans, depending on the orientation
of the isocyanate group relative to the vinyl double bond. Computational studies have been
conducted to determine the relative stability of these conformers.

Table 2: Relative Energies of Vinyl Isocyanate Conformers
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Conformer Relative Energy (kJ/mol) Computational Method
trans 0.0 G4AMP2[3][4]
cis >0 G4AMP2[3][4]

The trans conformer is the more stable of the two. The energy difference is influenced by a
combination of steric effects and dipole-dipole interactions.[3]

Experimental Protocols
Synthesis of Vinyl Isocyanate

A common laboratory-scale synthesis of vinyl isocyanate involves the dehydrochlorination of
1-chloroethyl isocyanate. The following protocol is adapted from established synthetic
procedures.

Materials and Equipment:

1-chloroethylcarbamyl chloride

* Hexamethylene diisocyanate (as solvent and HCI scavenger)

e Thin film evaporator

« Nitrogen gas source

» Receiver flask and cold traps (e.g., with dry ice/acetone slush)

e Gas chromatograph (for product analysis)

o Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:

e Solution Preparation: Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2,800 parts by
volume of hexamethylene diisocyanate.
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e Reaction Setup: The reaction is carried out in a thin film evaporator under atmospheric
pressure with a counter-current of nitrogen gas. The jacket temperature of the evaporator
should be maintained at 73-75 °C.

« Introduction of Reactants: Introduce the solution into the thin film evaporator in three portions
(500, 1,500, and 1,100 parts by volume) with different residence times of 150, 310, and 225
minutes, respectively.

e Product Collection: The product vapor passes over at a temperature of 48-54 °C. Collect the
reaction product in a receiver flask followed by two downstream cold traps cooled to a low
temperature (e.g., -78 °C) to ensure efficient condensation of the volatile product.

 Purification and Analysis: The collected product will be a mixture of vinyl isocyanate and 1-
chloroethyl isocyanate. The composition of the product mixture is determined by gas
chromatography. Vinyl isocyanate can be separated from the higher-boiling 1-chloroethyl
isocyanate by fractional distillation. The boiling point of vinyl isocyanate is approximately
38.5-40 °C at atmospheric pressure.

General Protocol for Determination of Enthalpy of
Formation via Bomb Calorimetry

While a specific experimental value for the enthalpy of formation of vinyl isocyanate is not
available, the following is a general protocol for its determination using bomb calorimetry, a
standard technique for measuring the heat of combustion.

Principle:

The sample is combusted in a constant-volume container (the "bomb") in the presence of
excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding
water bath, and the temperature change of the water is measured. From the heat of
combustion at constant volume (AUc), the enthalpy of combustion at constant pressure (AHc)
can be calculated. Hess's Law is then used to determine the standard enthalpy of formation
(AHf°) of the compound.

Materials and Equipment:

e Oxygen bomb calorimeter
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o High-purity vinyl isocyanate sample

e Benzoic acid (for calibration)

o Oxygen cylinder with pressure regulator
e Fuse wire

e Crucible

e High-precision thermometer

e Balance (accurate to 0.1 mg)
Procedure:

o Calorimeter Calibration:

o A known mass of a standard substance with a precisely known heat of combustion,
typically benzoic acid, is combusted in the calorimeter.

o The temperature rise of the water bath is recorded.

o The heat capacity of the calorimeter system is calculated from this data.
e Sample Preparation:

o A precise mass of the vinyl isocyanate sample is placed in the crucible.

o Afuse wire of known mass and heat of combustion is attached to the ignition system, with
its end in contact with the sample.

e Combustion:
o The crucible is placed inside the bomb, which is then sealed.
o The bomb is purged of air and filled with high-pressure oxygen (typically 20-30 atm).

o The bomb is submerged in the water bath of the calorimeter.
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o The initial temperature of the water is recorded.

o The sample is ignited by passing an electric current through the fuse wire.

o The temperature of the water is monitored and the final, maximum temperature is
recorded.

e Calculations:

o The total heat released is calculated from the temperature rise and the heat capacity of
the calorimeter.

o Corrections are made for the heat of combustion of the fuse wire and any side reactions
(e.g., formation of nitric acid from residual nitrogen).

o The heat of combustion of the sample at constant volume (AUc) is determined.

o The enthalpy of combustion at constant pressure (AHc) is calculated using the
relationship: AHc = AUc + AngasRT, where Angas is the change in the number of moles of
gas in the combustion reaction.

o The standard enthalpy of formation (AHf°) is calculated using Hess's Law and the known
standard enthalpies of formation of the combustion products (CO2 and Hz20).

Visualizations
Synthesis Workflow of Vinyl Isocyanate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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